molecular formula C14H12Cl2N2O3 B11694332 5-chloro-N-[2-(4-chlorophenoxy)ethyl]-2-nitroaniline

5-chloro-N-[2-(4-chlorophenoxy)ethyl]-2-nitroaniline

Cat. No.: B11694332
M. Wt: 327.2 g/mol
InChI Key: DNWQWLXTVMUDCH-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(4-chlorophenoxy)ethyl]-2-nitroaniline is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of a nitro group (-NO2) and a chloro group (-Cl) attached to an aniline ring, along with a phenoxyethyl side chain. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(4-chlorophenoxy)ethyl]-2-nitroaniline typically involves the following steps:

    Nitration: The nitration of aniline to form 2-nitroaniline.

    Chlorination: The chlorination of 2-nitroaniline to introduce the chloro group at the 5-position.

    Etherification: The reaction of 5-chloro-2-nitroaniline with 4-chlorophenoxyethyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form corresponding amines.

    Reduction: The compound can be reduced to form 5-chloro-N-[2-(4-chlorophenoxy)ethyl]-2-aminoaniline.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Reduction: 5-chloro-N-[2-(4-chlorophenoxy)ethyl]-2-aminoaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-[2-(4-chlorophenoxy)ethyl]-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(4-chlorophenoxy)ethyl]-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxyethyl side chain may also play a role in its activity by facilitating binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 4,5-dichloro-2-[2-(4-chlorophenoxy)ethyl]pyridazin-3(2H)-one

Uniqueness

5-chloro-N-[2-(4-chlorophenoxy)ethyl]-2-nitroaniline is unique due to the presence of both nitro and chloro groups on the aniline ring, along with the phenoxyethyl side chain. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H12Cl2N2O3

Molecular Weight

327.2 g/mol

IUPAC Name

5-chloro-N-[2-(4-chlorophenoxy)ethyl]-2-nitroaniline

InChI

InChI=1S/C14H12Cl2N2O3/c15-10-1-4-12(5-2-10)21-8-7-17-13-9-11(16)3-6-14(13)18(19)20/h1-6,9,17H,7-8H2

InChI Key

DNWQWLXTVMUDCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCNC2=C(C=CC(=C2)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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